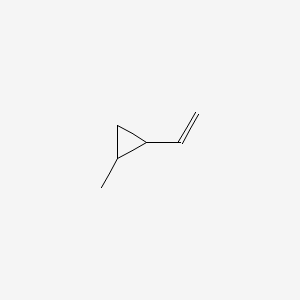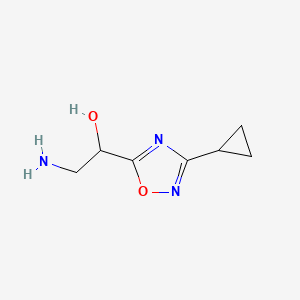
1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one is an organic compound with the molecular formula C8H6BrFO. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone. It is used in various fields, including organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-fluorobenzene using a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The resulting 4-bromo-3-fluorobenzene can then be subjected to Friedel-Crafts acylation with fluoroacetyl chloride to yield the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and acylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-(4-methoxy-3-fluorophenyl)-2-fluoroethan-1-one.
Reduction: 1-(4-Bromo-3-fluorophenyl)-2-fluoroethanol.
Oxidation: 1-(4-Bromo-3-fluorophenyl)-2-fluoroethanoic acid.
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one involves its interaction with various molecular targets. The compound’s halogen atoms can participate in halogen bonding, influencing its binding affinity to proteins and enzymes. The ketone group can also undergo nucleophilic addition reactions, affecting its reactivity and biological activity.
Comparación Con Compuestos Similares
1-Bromo-4-fluorobenzene: A precursor in the synthesis of 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one.
4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester: Another halogenated aromatic compound with different functional groups.
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile: A structurally similar compound with a cyclopropane ring.
Uniqueness: this compound is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring and the presence of a ketone group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H5BrF2O |
|---|---|
Peso molecular |
235.02 g/mol |
Nombre IUPAC |
1-(4-bromo-3-fluorophenyl)-2-fluoroethanone |
InChI |
InChI=1S/C8H5BrF2O/c9-6-2-1-5(3-7(6)11)8(12)4-10/h1-3H,4H2 |
Clave InChI |
ODKMTVLADXFPNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CF)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13556653.png)


![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)







![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)
